11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-5093258
CAS Number:
Molecular Formula: C26H23ClN2O
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a condensation and cyclization reaction. While the specific synthesis of this particular derivative has not been extensively reported in the provided papers, a closely related compound, 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] [, ]diazepin-1-one, was synthesized using 5-phenylcyclohexane-1,3-dione, o-phenylenediamine, and 2-chlorobenzaldehyde as starting materials. [] This suggests that a similar synthetic strategy, potentially involving a substituted o-phenylenediamine with a methyl group, could be employed for the synthesis of 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.

Molecular Structure Analysis

The molecular structure of 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be inferred from closely related analogs. For instance, the crystal structure of 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] [, ]diazepin-1-one has been determined by X-ray single-crystal diffraction. [] Based on this information, we can anticipate that 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would also adopt a similar tricyclic structure with a seven-membered diazepine ring fused to two benzene rings. The presence of the chlorine atom on the 2-chlorophenyl substituent and the methyl group on the 8th position of the dibenzodiazepine core could introduce steric effects that influence the overall conformation of the molecule.

Applications

    Model Compound in Synthetic Chemistry: It can serve as a target molecule for developing new synthetic methodologies for constructing dibenzodiazepine derivatives. [, , , , , , ] The presence of multiple substituents on the core structure allows for exploring different synthetic approaches and studying the effects of substituents on reaction outcomes.

    Tool Compound in Medicinal Chemistry: Although its specific biological activity is not fully understood, its structural similarity to other dibenzodiazepines with known biological activities suggests that it could potentially interact with specific molecular targets in biological systems. [, ] Therefore, it can be utilized as a tool compound for studying structure-activity relationships, identifying novel pharmacological targets, or developing new therapeutic agents for central nervous system disorders.

    Analytical Standard: Having a characterized sample of 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one available would allow researchers to develop analytical methods for detecting and quantifying this compound in complex mixtures. [, , , , , , ] This could be relevant in various fields, including pharmaceutical analysis, environmental monitoring, and forensic science.

3,3-Dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one

  • Compound Description: This compound serves as a fundamental structural backbone in the studies exploring fragmentation patterns of dibenzodiazepines using electron impact mass spectrometry []. Various substituents are introduced on the phenyl ring at the 11 position to investigate their influence on fragmentation pathways.
  • Relevance: This compound shares the core dibenzo[b,e][1,4]diazepin-1-one structure with 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The key difference lies in the absence of the 2-chlorophenyl group at the 11 position and the methyl group at the 8 position, and the presence of two methyl groups at the 3 position in this compound. This comparison highlights the structural variations examined in the study.

3,3-Dimethyl-2,3,4,5,10,11-hexahydro-11-(o-chlorophenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one Hemiethanol Solvate

  • Compound Description: This compound, studied for its structure and stereochemistry using X-ray crystallography [], exhibits tranquilizing, muscle relaxant, and antispasmodic properties []. The crystal structure reveals a cis configuration at the junction of the benzodiazepine and cyclohexene rings.
  • Relevance: This compound is structurally very similar to 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The primary distinction is the presence of two methyl groups at the 3 position and the absence of a methyl group at the 8 position and a phenyl group at the 3 position in this related compound. This comparison emphasizes the significance of even minor structural changes on the pharmacological profile of these compounds.

3-Phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

  • Compound Description: This compound is a key representative of a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives synthesized and characterized in a study []. The crystal structure of this compound was determined by X-ray single-crystal diffraction [], providing detailed insights into its three-dimensional conformation.
  • Relevance: This compound is structurally very similar to 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, differing only by the absence of a methyl group at the 8 position in this related compound. This highlights the subtle modifications investigated within the broader series of dibenzodiazepine derivatives.

11-[(o-, m-, and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of compounds represents a group of novel derivatives synthesized and characterized for their potential pharmacological activity in the central nervous system [, ]. The study focused on introducing different substituents at the ortho, meta, and para positions of the phenyl ring at the 11 position.
  • Relevance: These compounds share the core dibenzo[b,e][1,4]diazepin-1-one structure with 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The variations lie in the presence of a chlorine atom at the 8 position, two methyl groups at the 3 position, and the exploration of different substituents on the phenyl ring at the 11 position, in contrast to the fixed 2-chlorophenyl group in the target compound. ,

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: These twelve novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-l-ones were prepared with potentially useful pharmacological properties [, ]. The synthesis involved condensation and cyclization reactions using various substituted benzaldehydes.

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of twelve new derivatives was synthesized and characterized for their potential biological and pharmacological activity, particularly as anticonvulsants and in schizophrenia treatment []. The variations within this series involved introducing different substituents (represented as "R") at the ortho and para positions of the phenyl ring at the 11 position.
  • Relevance: These compounds are structurally related to 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, sharing the core dibenzo[b,e][1,4]diazepin-1-one structure. The differences lie in the presence of a (methoxy)phenoxy group at the 8 position and two methyl groups at the 3 position in these related compounds. Furthermore, instead of the fixed 2-chlorophenyl group in the target compound, these derivatives explore various substituents at the ortho and para positions of the phenyl ring at the 11 position. This systematic variation aims to understand the structure-activity relationships and identify compounds with enhanced therapeutic potential.

3,3‐Dimethyl‐2,3,4,5,10,11‐hexahydro‐8‐[(o‐; and p‐methyl)phenoxy]‐11‐[(o‐; and p‐substituted)phenyl]‐1H‐dibenzo‐[b,e][1,4]diazepin‐1‐ones

  • Compound Description: This group of compounds represents a series of derivatives synthesized and spectroscopically characterized [, ]. The structural variations within this series involve introducing a methylphenoxy group at the 8 position and exploring various substituents at the ortho and para positions of the phenyl ring at the 11 position.
  • Relevance: These compounds are structurally related to 11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as they share the core dibenzo[b,e][1,4]diazepin-1-one framework. Key distinctions include the presence of a (methyl)phenoxy group at the 8 position and two methyl groups at the 3 position, and the examination of different substituents at the ortho and para positions of the phenyl ring at the 11 position, compared to the fixed 2-chlorophenyl group in the target compound. These variations are crucial for investigating the impact of structural modifications on the compounds' properties and potential applications. ,

Properties

Product Name

11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

6-(2-chlorophenyl)-3-methyl-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C26H23ClN2O

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C26H23ClN2O/c1-16-11-12-21-22(13-16)29-26(19-9-5-6-10-20(19)27)25-23(28-21)14-18(15-24(25)30)17-7-3-2-4-8-17/h2-13,18,26,28-29H,14-15H2,1H3

InChI Key

YBWVXKHJOWKPHO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CC=C4Cl)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CC=C4Cl)C(=O)CC(C3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.